molecular formula C25H21N5O2 B12691190 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-methoxyphenyl)ethylidene)hydrazide CAS No. 116989-98-1

6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-methoxyphenyl)ethylidene)hydrazide

Cat. No.: B12691190
CAS No.: 116989-98-1
M. Wt: 423.5 g/mol
InChI Key: FZVIPFNVDOIPKA-LQKURTRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-methoxyphenyl)ethylidene)hydrazide is a complex heterocyclic compound known for its diverse pharmacological activities. This compound is part of the indoloquinoxaline family, which is recognized for its ability to intercalate with DNA, making it a valuable scaffold for developing drugs with anticancer, antiviral, and other therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-methoxyphenyl)ethylidene)hydrazide typically involves the condensation of isatin with o-phenylenediamine in the presence of an acid catalyst such as acetic acid or hydrochloric acid . The reaction is carried out under reflux conditions to form the indoloquinoxaline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-methoxyphenyl)ethylidene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .

Major Products

The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-methoxyphenyl)ethylidene)hydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-methoxyphenyl)ethylidene)hydrazide stands out due to its unique combination of functional groups, which enhance its DNA intercalation ability and broaden its spectrum of biological activities. Its methoxyphenyl and hydrazide groups contribute to its distinct pharmacological profile, making it a promising candidate for further drug development .

Properties

CAS No.

116989-98-1

Molecular Formula

C25H21N5O2

Molecular Weight

423.5 g/mol

IUPAC Name

2-indolo[3,2-b]quinoxalin-6-yl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C25H21N5O2/c1-16(17-11-13-18(32-2)14-12-17)28-29-23(31)15-30-22-10-6-3-7-19(22)24-25(30)27-21-9-5-4-8-20(21)26-24/h3-14H,15H2,1-2H3,(H,29,31)/b28-16+

InChI Key

FZVIPFNVDOIPKA-LQKURTRISA-N

Isomeric SMILES

C/C(=N\NC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)/C5=CC=C(C=C5)OC

Canonical SMILES

CC(=NNC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.